
(3-(Dimethylamino)phenyl)diphenylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Dimethylamino)phenyl)diphenylmethanol is an organic compound with the molecular formula C21H21NO. It is a research chemical primarily used in various scientific studies. The compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a diphenylmethanol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)phenyl)diphenylmethanol typically involves the reaction of benzophenone with 3-(dimethylamino)phenylmagnesium bromide. The reaction is carried out in an anhydrous ether solution under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
化学反応の分析
Types of Reactions
(3-(Dimethylamino)phenyl)diphenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-(Dimethylamino)phenyl)diphenylmethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-(Dimethylamino)phenyl)diphenylmethanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl rings provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
Diphenylmethanol: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
(4-(Dimethylamino)phenyl)diphenylmethanol: Similar structure but with the dimethylamino group in a different position, leading to variations in reactivity and biological activity.
Uniqueness
(3-(Dimethylamino)phenyl)diphenylmethanol is unique due to the specific positioning of the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research for developing new compounds and understanding structure-activity relationships.
特性
分子式 |
C21H21NO |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
[3-(dimethylamino)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C21H21NO/c1-22(2)20-15-9-14-19(16-20)21(23,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-16,23H,1-2H3 |
InChIキー |
JTONYLXZPNDWFN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((5-Amino-4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12343787.png)
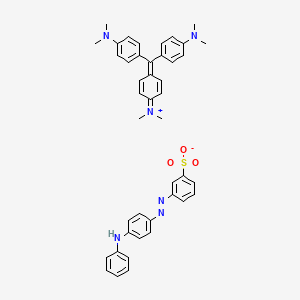
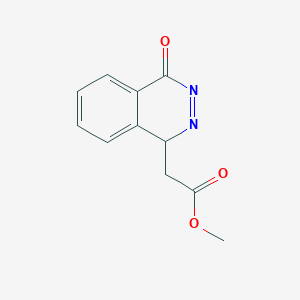
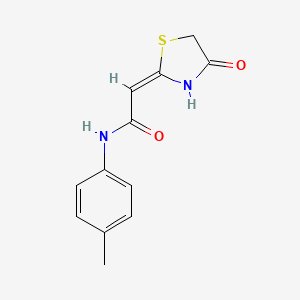



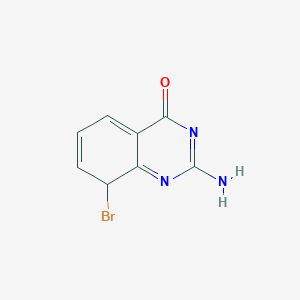
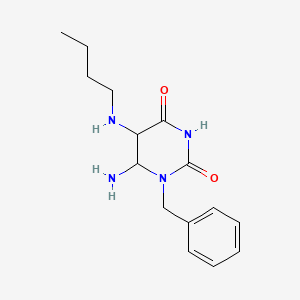
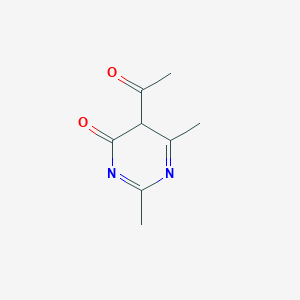
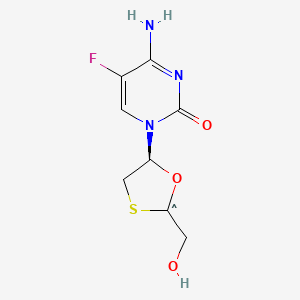
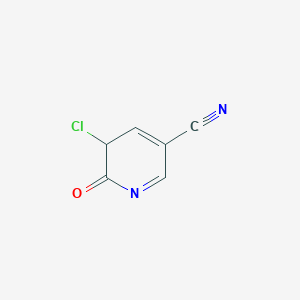
![2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride](/img/structure/B12343823.png)
![(2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12343848.png)
